Methyl 5-bromoquinoline-8-carboxylate
Overview
Description
“Methyl 5-bromoquinoline-8-carboxylate” is a chemical compound with the molecular formula C11H8BrNO2 . It is used for research and development purposes .
Synthesis Analysis
The synthesis of “this compound” involves the reaction of 5-bromoquinoline-8-carboxylic acid with potassium carbonate and methyl iodide in N,N-dimethyl-formamide at 45℃ for 36 hours . The reaction mixture is then filtered, washed with ethyl acetate, diluted with water, and extracted with ethyl acetate. The ethyl acetate layer is dried, filtered, and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the product .Molecular Structure Analysis
The InChI code for “this compound” is 1S/C11H8BrNO2/c1-15-11(14)8-4-5-9(12)7-3-2-6-13-10(7)8/h2-6H,1H3 . This code provides a unique representation of the molecule’s structure.Physical and Chemical Properties Analysis
“this compound” is a white to yellow to brown solid or liquid . It has a molecular weight of 266.09 . The compound should be stored in a dark place, sealed in dry conditions, at 2-8°C .Scientific Research Applications
Synthesis of Derivatives
Methyl 5-bromoquinoline-8-carboxylate serves as a precursor in the synthesis of various bifunctional derivatives. These derivatives include alcoholysis products and N-acyl derivatives, which are useful in chemical research for exploring different chemical reactions and properties (Gracheva, Kovel'man, & Tochilkin, 1982).
Use in Fluorescent Brightening Agents
This compound is involved in the synthesis of 2-aryl-6-substituted quinolines, which have potential applications as fluorescent brightening agents. These agents are important in various industries, including textiles and paper, for enhancing the brightness and appearance of products (Rangnekar & Shenoy, 1987).
Bromination Studies
The bromination process of this compound has been studied, offering insights into the chemical behavior and reactivity of this compound. Such studies are crucial for understanding and manipulating chemical structures for various applications (Gracheva & Tochilkin, 1980).
Development of Pharmaceutical Agents
One significant application is in the design and synthesis of quinoline-8-carboxamides as inhibitors of the enzyme poly(ADP-ribose)polymerase-1 (PARP-1), which is a target in drug design for a variety of therapeutic activities. This demonstrates its potential in the development of new pharmaceutical agents (Lord, Mahon, Lloyd, & Threadgill, 2009).
Photolabile Protecting Group
This compound derivatives are used to create photolabile protecting groups. Such groups are important in photochemistry and have applications in biological research for controlling the release of protected substances using light (Fedoryak & Dore, 2002).
Metal Complexes and Antimicrobial Studies
The compound is also involved in the synthesis of metal complexes, which are studied for their antimicrobial activities. This is important in the search for new antimicrobial agents and understanding the interaction between metal complexes and biological systems (Patel & Patel, 2017).
Corrosion Inhibition Research
Research on derivatives of this compound in corrosion inhibition demonstrates its potential application in protecting metals from corrosion, especially in acidic environments. Such studies are crucial for industries that rely on metal durability and longevity (Rbaa et al., 2018).
Safety and Hazards
Mechanism of Action
Target of Action
Quinoline derivatives, in general, have been found to interact with a wide range of biological targets, including various enzymes and receptors
Mode of Action
Quinoline derivatives are known to interact with their targets through various mechanisms, such as inhibition or activation of enzymatic activity, modulation of receptor function, and interference with cellular signaling pathways .
Biochemical Pathways
Quinoline derivatives are known to affect a variety of biochemical pathways, depending on their specific targets
Pharmacokinetics
It is predicted to have high gi absorption and is likely bbb permeant . It is also predicted to be a CYP1A2 and CYP2C19 inhibitor . These properties could impact the bioavailability of the compound.
Action Environment
Environmental factors can influence the action, efficacy, and stability of Methyl 5-bromoquinoline-8-carboxylate. For instance, the compound should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C . These conditions help maintain the stability of the compound. Other factors, such as pH and the presence of other substances, could potentially influence the compound’s action and efficacy.
Properties
IUPAC Name |
methyl 5-bromoquinoline-8-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrNO2/c1-15-11(14)8-4-5-9(12)7-3-2-6-13-10(7)8/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHRLTIQTMTVDGZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C(=C(C=C1)Br)C=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40856245 | |
Record name | Methyl 5-bromoquinoline-8-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40856245 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1445781-45-2 | |
Record name | Methyl 5-bromoquinoline-8-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40856245 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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